molecular formula C20H20ClN3O4S B4197980 3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4197980
M. Wt: 433.9 g/mol
InChI Key: QZOQMCVAISGRPI-UHFFFAOYSA-N
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Description

3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chlorinated phenyl ring, a cyano group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Chlorinated Phenyl Ring: This step involves the chlorination of a dimethoxybenzene derivative.

    Synthesis of the Thienyl Group: The thienyl group is synthesized through a series of reactions starting from thiophene.

    Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide intermediate.

    Coupling Reactions: The final step involves coupling the chlorinated phenyl ring, the thienyl group, and the isoxazole ring under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thienyl ring.

    Reduction: Reduction reactions could target the cyano group or the isoxazole ring.

    Substitution: Substitution reactions might occur at the chlorinated phenyl ring or the thienyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide: shares similarities with other isoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-5-11-10(2)29-20(13(11)9-22)23-19(25)18-7-15(24-28-18)12-6-14(21)17(27-4)8-16(12)26-3/h6,8,18H,5,7H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOQMCVAISGRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2CC(=NO2)C3=CC(=C(C=C3OC)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

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